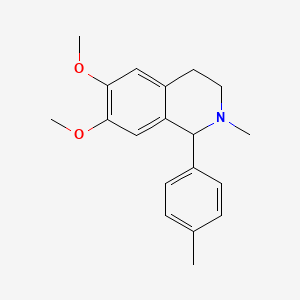![molecular formula C17H17FN2O3S B5108145 2-[N-(benzenesulfonyl)-4-fluoroanilino]-N-prop-2-enylacetamide](/img/structure/B5108145.png)
2-[N-(benzenesulfonyl)-4-fluoroanilino]-N-prop-2-enylacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[N-(benzenesulfonyl)-4-fluoroanilino]-N-prop-2-enylacetamide is a complex organic compound that has garnered significant interest in various scientific fields. This compound is characterized by the presence of a benzenesulfonyl group, a fluoroanilino moiety, and a prop-2-enylacetamide structure. Its unique chemical structure makes it a valuable subject for research in chemistry, biology, medicine, and industry.
Métodos De Preparación
The synthesis of 2-[N-(benzenesulfonyl)-4-fluoroanilino]-N-prop-2-enylacetamide involves several steps. One common method starts with the reaction of benzenesulfonyl chloride with 4-fluoroaniline to form N-(benzenesulfonyl)-4-fluoroaniline. This intermediate is then reacted with prop-2-enylacetamide under specific conditions to yield the final product. The reaction conditions typically involve the use of solvents like acetonitrile or dichloromethane and may require catalysts to enhance the reaction efficiency .
Análisis De Reacciones Químicas
2-[N-(benzenesulfonyl)-4-fluoroanilino]-N-prop-2-enylacetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluoroanilino moiety, using reagents like sodium methoxide or potassium tert-butoxide.
Aplicaciones Científicas De Investigación
2-[N-(benzenesulfonyl)-4-fluoroanilino]-N-prop-2-enylacetamide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and bacterial infections.
Mecanismo De Acción
The mechanism of action of 2-[N-(benzenesulfonyl)-4-fluoroanilino]-N-prop-2-enylacetamide involves its interaction with specific molecular targets. The benzenesulfonyl group is known to interact with enzymes and proteins, potentially inhibiting their activity. The fluoroanilino moiety can form strong interactions with biological molecules, enhancing the compound’s efficacy. The prop-2-enylacetamide structure allows for the formation of stable complexes with target molecules, facilitating its biological activity .
Comparación Con Compuestos Similares
2-[N-(benzenesulfonyl)-4-fluoroanilino]-N-prop-2-enylacetamide can be compared with other benzenesulfonamide derivatives:
N-(benzenesulfonyl)-4-chloroanilino]-N-prop-2-enylacetamide: This compound has a similar structure but with a chlorine atom instead of a fluorine atom. The presence of chlorine can alter its reactivity and biological activity.
N-(benzenesulfonyl)-4-methoxyanilino]-N-prop-2-enylacetamide: The methoxy group can influence the compound’s solubility and interaction with biological targets.
N-(benzenesulfonyl)-4-nitroanilino]-N-prop-2-enylacetamide: The nitro group can significantly impact the compound’s electronic properties and reactivity.
Propiedades
IUPAC Name |
2-[N-(benzenesulfonyl)-4-fluoroanilino]-N-prop-2-enylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17FN2O3S/c1-2-12-19-17(21)13-20(15-10-8-14(18)9-11-15)24(22,23)16-6-4-3-5-7-16/h2-11H,1,12-13H2,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHDLYQMNRMLMMO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNC(=O)CN(C1=CC=C(C=C1)F)S(=O)(=O)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17FN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![12-[4-(DIMETHYLAMINO)PHENYL]-3,3-DIMETHYL-1,2,3,4,5,12-HEXAHYDRO-5-AZATETRAPHEN-1-ONE](/img/structure/B5108065.png)


![2-[2-[2-(3-Methoxyphenoxy)ethoxy]ethyl-methylamino]ethanol](/img/structure/B5108079.png)
![N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-4-{[(4-methylphenyl)thio]methyl}benzamide](/img/structure/B5108087.png)
![methyl 4-[3-(benzyl{[(4-fluorophenyl)amino]carbonothioyl}amino)-2,5-dioxo-1-pyrrolidinyl]benzoate](/img/structure/B5108095.png)
![(3aS,6aR)-3-[(3,4-dimethoxyphenyl)methyl]-5-[(3-hydroxyphenyl)methyl]-3a,4,6,6a-tetrahydropyrrolo[3,4-d][1,3]oxazol-2-one](/img/structure/B5108103.png)
![N-(2-fluorophenyl)-2-[(2-hydroxy-4,5-dihydro-3H-1-benzazepin-3-yl)sulfanyl]acetamide](/img/structure/B5108115.png)

![2-[5-{[2-(1,3-benzothiazol-2-ylamino)-2-oxoethyl]sulfanyl}-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]-N-(2-fluorophenyl)acetamide](/img/structure/B5108118.png)

![6-methyl-5-[(1-phenylethyl)amino]-1,2,4-triazin-3(2H)-one](/img/structure/B5108133.png)
![4-{[6-(1H-pyrazol-1-yl)-4-pyrimidinyl]oxy}benzonitrile](/img/structure/B5108138.png)

